1-Isocyanato-3-(propan-2-yl)benzene
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Overview
Description
1-Isocyanato-3-(propan-2-yl)benzene is an organic compound with the molecular formula C10H11NO. It is characterized by the presence of an isocyanate group (-N=C=O) attached to a benzene ring substituted with a propan-2-yl group. This compound is used in various chemical reactions and industrial applications due to its reactivity and unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isocyanato-3-(propan-2-yl)benzene can be synthesized through the reaction of 3-(propan-2-yl)aniline with phosgene (COCl2) under controlled conditions. The reaction typically involves the following steps:
- Dissolution of 3-(propan-2-yl)aniline in an inert solvent such as dichloromethane.
- Addition of phosgene to the solution while maintaining a low temperature to control the exothermic reaction.
- Stirring the reaction mixture until the formation of this compound is complete.
- Purification of the product through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and safe handling of phosgene. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Isocyanato-3-(propan-2-yl)benzene undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Substitution Reactions: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Nucleophilic Addition: Reagents like primary amines or alcohols are used under mild conditions, often at room temperature.
Electrophilic Substitution: Reagents such as nitric acid for nitration or bromine for bromination are used, typically in the presence of a catalyst like sulfuric acid.
Major Products Formed:
Ureas and Carbamates: Formed from nucleophilic addition reactions.
Nitro and Halogenated Derivatives: Formed from electrophilic substitution reactions.
Scientific Research Applications
1-Isocyanato-3-(propan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying protein interactions and functions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactivity with various substrates
Mechanism of Action
The mechanism of action of 1-Isocyanato-3-(propan-2-yl)benzene primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The benzene ring’s substituents can influence the reactivity and selectivity of these reactions by altering the electronic properties of the molecule .
Comparison with Similar Compounds
- 1-Isocyanato-2-(propan-2-yl)benzene
- 1-Isocyanato-4-(propan-2-yl)benzene
- 1-Isocyanato-3-(methyl)benzene
Uniqueness: 1-Isocyanato-3-(propan-2-yl)benzene is unique due to the specific positioning of the isocyanate and propan-2-yl groups on the benzene ring. This positioning can influence the compound’s reactivity and the types of reactions it undergoes, making it distinct from other isocyanato-substituted benzenes .
Properties
IUPAC Name |
1-isocyanato-3-propan-2-ylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-8(2)9-4-3-5-10(6-9)11-7-12/h3-6,8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLLJZFRQMSRRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)N=C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20566052 |
Source
|
Record name | 1-Isocyanato-3-(propan-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20566052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55304-09-1 |
Source
|
Record name | 1-Isocyanato-3-(propan-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20566052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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